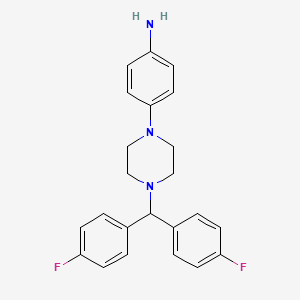

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

Übersicht

Beschreibung

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline is a synthetic organic compound with the molecular formula C23H23F2N3. It is characterized by the presence of a piperazine ring substituted with bis(4-fluorophenyl)methyl and aniline groups.

Wissenschaftliche Forschungsanwendungen

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a tool compound in studying receptor-ligand interactions and enzyme inhibition.

Biochemische Analyse

Biochemical Properties

It is known that this compound is involved in the synthesis of drugs such as flunarizine and lomerizine

Cellular Effects

It is known that this compound binds to CB 1 more selectively than cannabinoid receptor type 2 . This binding could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound binds to CB 1 more selectively than cannabinoid receptor type 2 . This binding could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 517.3°C at 760 mmHg

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with aniline derivatives. One common method includes the nucleophilic substitution reaction where the piperazine derivative reacts with halogenated aniline under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity levels required for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Wirkmechanismus

The mechanism of action of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

- 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride

- 1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride

Uniqueness

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it valuable for specific research and industrial applications .

Biologische Aktivität

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, also known as 4-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}aniline, is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is C23H23F2N3, and it has garnered attention due to its structural features that suggest various biological activities, particularly in the context of neuropharmacology and oncology.

- Molecular Weight : 379.45 g/mol

- CAS Number : 914349-65-8

- Structure : The compound consists of a piperazine ring substituted with fluorinated phenyl groups, which enhances its lipophilicity and potential for blood-brain barrier penetration.

Pharmacological Properties

The compound exhibits several pharmacological properties that are crucial for its therapeutic potential:

- CYP Enzyme Inhibition : It has been identified as an inhibitor of multiple cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, and CYP3A4), which are essential for drug metabolism. This inhibition can lead to significant drug-drug interactions, making it a candidate for further study in polypharmacy contexts .

- Blood-Brain Barrier Permeability : The compound is classified as a blood-brain barrier permeant, indicating its potential use in central nervous system (CNS) disorders .

Antitumor Activity

Research has indicated that compounds structurally similar to this compound may exhibit antitumor activity. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Study 1: In Vitro Analysis of Anticancer Properties

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency against tumor cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

This suggests that the compound may be further explored as a lead in anticancer drug development.

Study 2: Neuropharmacological Effects

Another research focused on the neuropharmacological effects of the compound. It was found to exhibit anxiolytic-like effects in animal models:

- Behavioral Tests : Elevated plus maze and open field tests were utilized to assess anxiety levels.

- Results : Doses of 5 mg/kg showed significant reductions in anxiety-related behaviors compared to control groups.

Safety and Toxicology

The safety profile of this compound indicates moderate toxicity:

Eigenschaften

IUPAC Name |

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N3/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)28-15-13-27(14-16-28)22-11-9-21(26)10-12-22/h1-12,23H,13-16,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRFRMWIFXULOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661710 | |

| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-65-8 | |

| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.